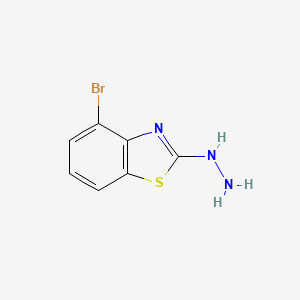

4-Bromo-2-hydrazino-1,3-benzothiazole

Description

Properties

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWQZLAGDRYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365938 | |

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872696-03-2 | |

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2-hydrazino-1,3-benzothiazole" chemical properties

An In-depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of this compound. We will delve into its structural characteristics, spectroscopic profile, synthetic pathways, and its significant potential as a scaffold for novel therapeutic agents. The benzothiazole nucleus is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and hydrazino substituents on this scaffold provides a unique combination of reactivity and biological potential.[1][2]

Core Molecular Properties and Structural Attributes

This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and a hydrazine group at position 2. The hydrazine moiety (-NHNH₂) is a particularly valuable functional group, serving as a versatile synthetic handle for elaboration into a wide array of derivatives, most notably hydrazones.[1][2] The bromine atom influences the electronic properties of the aromatic system and provides an additional site for potential cross-coupling reactions.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃S | PubChem[3] |

| Molecular Weight | 244.11 g/mol | PubChem[3][4] |

| IUPAC Name | (4-bromo-1,3-benzothiazol-2-yl)hydrazine | PubChem[3] |

| CAS Number | 26038-93-3 | Inferred |

| Monoisotopic Mass | 242.94658 Da | PubChem[3] |

| XLogP3 (Computed) | 2.6 | PubChem[3][4] |

| Topological Polar Surface Area | 79.2 Ų | PubChem[3][4] |

| Hydrogen Bond Donor Count | 2 | PubChem[3][4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3][4] |

| Appearance | Expected to be a solid | General Knowledge |

Spectroscopic Profile and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for this specific molecule is not consolidated in a single source, we can predict its characteristic spectral features based on analysis of its functional groups and data from closely related analogues.[5][6][7]

Predicted Spectroscopic Data

| Technique | Predicted Features and Rationale |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Due to the 1,2,4-substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet. Hydrazine Protons (Variable): Two broad, D₂O-exchangeable singlets are expected for the -NH and -NH₂ protons. Their chemical shifts can vary significantly based on solvent and concentration. |

| ¹³C NMR | A total of 7 signals are expected. Aromatic/Heterocyclic Carbons (δ 110-155 ppm): Six signals corresponding to the carbons of the benzothiazole core, including the carbon bearing the bromine (C-Br). Thiazole C2 Carbon (δ >160 ppm): The carbon atom attached to three heteroatoms (C=N, S, N-hydrazine) is expected to be the most downfield signal. |

| IR Spectroscopy | N-H Stretching (3100-3400 cm⁻¹): Multiple sharp and/or broad bands characteristic of the primary amine (-NH₂) and secondary amine (-NH) of the hydrazine group.[5][8] Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands indicating the aromatic backbone. C=N Stretching (~1620 cm⁻¹): A strong absorption for the endocyclic imine of the thiazole ring.[8] |

| Mass Spectrometry | [M]+•: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted [M+H]⁺: 243.95386 Da.[3] |

Synthesis and Chemical Reactivity

The synthesis of 2-hydrazinobenzothiazoles is well-established, providing reliable pathways to access the 4-bromo derivative. The most common and efficient method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine hydrate.[8][9][10]

Recommended Synthetic Workflow

The preferred route starts from the corresponding 2-chloro-4-bromobenzothiazole, which can be prepared from 4-bromo-2-aminobenzothiazole. The reaction with hydrazine hydrate proceeds readily in a polar solvent like ethanol or ethylene glycol under reflux.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nucleophilic Substitution

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-bromobenzothiazole (1 equivalent).

-

Solvent Addition: Add ethanol or ethylene glycol as the solvent (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the suspension dropwise at room temperature. Causality Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

-

Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and melting point analysis.

Core Reactivity: A Gateway to Chemical Diversity

The primary utility of this molecule in drug discovery lies in the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily condenses with a vast array of aldehydes and ketones to form stable hydrazone derivatives. This reaction is the cornerstone of its application as a scaffold.

Caption: General reaction scheme for synthesizing hydrazone derivatives.

This synthetic versatility allows for the rapid generation of large libraries of compounds where the 'R' groups from the aldehyde or ketone can be systematically varied to explore structure-activity relationships (SAR).

Applications in Medicinal Chemistry and Drug Development

While quantitative biological data specifically for this compound is limited, the broader class of benzothiazole-hydrazone derivatives has demonstrated significant and diverse pharmacological activities.[1][2] This body of evidence provides a strong rationale for using the 4-bromo scaffold as a starting point for developing new therapeutic agents.

Reported Biological Activities of Benzothiazole Derivatives

| Therapeutic Area | Activity of Related Derivatives | Rationale for Scaffold |

| Anticancer | Derivatives have shown potent inhibitory activity against various cancer cell lines, including colon, breast, and lung cancer.[11][12] Some act by inhibiting crucial kinases like VEGFR-2.[11] | The benzothiazole core can form key interactions (hydrogen bonds, π-π stacking) with amino acid residues in enzyme active sites.[11] |

| Antimicrobial | Hydrazone derivatives exhibit broad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal strains.[1] | The azomethine (-N=CH-) linkage in hydrazones is often crucial for antimicrobial activity. The lipophilicity, influenced by the bromo-substituent and R-groups, aids in cell membrane penetration. |

| Anticonvulsant | Certain benzothiazole derivatives have shown promise in preclinical models of epilepsy.[1] | The heterocyclic system is a common feature in many central nervous system (CNS) active drugs. |

| Anti-inflammatory | The scaffold is present in compounds with demonstrated anti-inflammatory properties.[1] | The rigid, planar structure can facilitate binding to inflammatory pathway targets. |

The this compound scaffold is, therefore, a highly promising starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the creation of diverse chemical libraries aimed at optimizing potency and selectivity for a desired biological target.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information.

References

-

RSC Advances. (n.d.). Synthesis and characterization of novel phenothiazine derivatives. Royal Society of Chemistry. Retrieved from

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Role of 2-Hydrazinobenzothiazole in Modern Chemistry.

-

PubChem. (n.d.). This compound (C7H6BrN3S). National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Retrieved from [Link]

- ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.

-

PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

-

National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]

- Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives.

- ProQuest. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

-

PubMed. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6BrN3S) [pubchemlite.lcsb.uni.lu]

- 4. 7-Bromo-2-hydrazino-1,3-benzothiazole | C7H6BrN3S | CID 115059700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - ProQuest [proquest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-2-hydrazino-1,3-benzothiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed class of heterocyclic compounds, 4-Bromo-2-hydrazino-1,3-benzothiazole (CAS Number: 872696-03-2) emerges as a molecule of significant interest. Its structure, featuring a bromine atom at the 4-position and a reactive hydrazino group at the 2-position, presents a unique platform for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential as a precursor for developing new anticancer, antimicrobial, and anti-inflammatory agents. While direct experimental data for the 4-bromo isomer is limited in the current literature, this document leverages the extensive research on analogous benzothiazoles to provide a robust framework for its scientific exploration.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached via a two-step process, commencing with the synthesis of the 2-amino-4-bromobenzothiazole intermediate from 3-bromoaniline. This intermediate is then converted to the target hydrazino derivative.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromoaniline (0.1 mol) in glacial acetic acid (200 mL).

-

Add potassium thiocyanate (0.3 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.

-

Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-bromobenzothiazole.

Step 2: Synthesis of this compound

-

In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-4-bromobenzothiazole (0.05 mol) in ethylene glycol (100 mL).

-

Add hydrazine hydrate (80%, 0.5 mol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

-

Filter the precipitated solid, wash with plenty of water to remove excess hydrazine hydrate and ethylene glycol.

-

Dry the crude product and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported, computational predictions provide valuable insights into its physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 872696-03-2 | - |

| Molecular Formula | C₇H₆BrN₃S | |

| Molecular Weight | 244.11 g/mol | |

| XLogP3 (Computed) | 2.6 | |

| Topological Polar Surface Area (Computed) | 79.2 Ų | |

| Hydrogen Bond Donor Count (Computed) | 2 | |

| Hydrogen Bond Acceptor Count (Computed) | 3 |

Chemical Reactivity and Derivatization Potential

The 2-hydrazino moiety of this compound is a key functional group that allows for a wide range of chemical transformations. This reactivity is particularly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies. The most common reaction is condensation with aldehydes and ketones to form hydrazones.

Caption: Formation of hydrazone derivatives from this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are scarce, the broader family of benzothiazole derivatives, particularly those with hydrazone linkages, has demonstrated significant therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against a variety of cancer cell lines.[1][2] The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. The hydrazone derivatives of substituted benzothiazoles have shown promising anticancer activities.[1]

Potential Mechanism of Action in Cancer:

Benzothiazole derivatives have been shown to interfere with critical signaling pathways in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Antimicrobial Activity

Derivatives of 2-hydrazinobenzothiazole are also known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The formation of hydrazones from 2-hydrazinobenzothiazoles has been shown to be a key strategy in developing potent antimicrobial agents.[3]

Comparative Biological Activity of Related Compounds

To illustrate the therapeutic potential, the following table presents the in vitro cytotoxic and antimicrobial activities of some representative brominated benzothiazole hydrazone derivatives. It is important to note that these are not data for the 4-bromo isomer itself but for structurally related compounds.

| Compound Type | Target | Activity Metric | Value | Reference |

| Brominated Benzothiazole Hydrazone Derivative | HeLa (Cervical Cancer) | IC₅₀ | ~2-5 µM | [1] |

| Brominated Benzothiazole Hydrazone Derivative | A549 (Lung Cancer) | IC₅₀ | ~0.03 mM | [1] |

| Substituted Benzothiazole Hydrazone Derivative | Escherichia coli | MIC | Varies | [3] |

| Substituted Benzothiazole Hydrazone Derivative | Bacillus subtilis | MIC | Varies | [3] |

Experimental Protocol for Biological Evaluation: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for evaluating the in vitro cytotoxic activity of this compound and its derivatives against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct experimental data on this specific isomer is currently limited, the extensive body of research on related benzothiazole derivatives strongly suggests its potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The synthetic pathway proposed in this guide offers a logical and feasible route to obtain this compound, and the provided protocols for derivatization and biological evaluation serve as a solid foundation for further research. The scientific community is encouraged to explore the synthesis and therapeutic potential of this compound and its derivatives to unlock new possibilities in drug discovery.

References

[5] PubChem. This compound. National Center for Biotechnology Information. [Link]

[1] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]

[3] SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. Journal of Emerging Technologies and Innovative Research. [Link]

[4] Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

[2] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. [Link]

Sources

- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-Bromo-2-hydrazino-1,3-benzothiazole

Abstract: This technical guide provides a comprehensive examination of 4-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The benzothiazole nucleus is a well-established "privileged scaffold" due to its prevalence in pharmacologically active agents.[1][2] The strategic placement of a bromine atom at the 4-position and a reactive hydrazino group at the 2-position endows this molecule with unique electronic properties and a versatile chemical handle for synthetic elaboration. This document delineates the core molecular structure, discusses probable synthetic pathways based on established methodologies for analogous compounds, details the analytical techniques required for its unambiguous characterization, and explores its potential as a precursor for novel therapeutic agents. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

The Benzothiazole Scaffold: A Cornerstone in Drug Discovery

The 1,3-benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. Consequently, benzothiazole derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]

This compound emerges as a particularly valuable building block. The introduction of a hydrazino (-NHNH₂) moiety at the 2-position provides a nucleophilic center ripe for derivatization, most commonly through condensation with aldehydes and ketones to form stable hydrazones.[1][2] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. The bromine atom at the 4-position further modulates the molecule's electronic distribution and lipophilicity, potentially influencing its pharmacokinetic profile and binding affinity to target proteins. While much of the published biological data pertains to its 6-bromo isomer, the principles of its chemical reactivity and biological potential are directly translatable.[1][5]

Core Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical behavior and biological potential. The molecule's architecture is defined by the fused aromatic system and the strategic placement of its functional groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimentally available properties for the molecule. These parameters are essential for predicting its behavior in biological systems and for designing experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃S | [6][7][8] |

| Molecular Weight | 244.11 g/mol | [7][9][10] |

| CAS Number | 872696-03-2 | [7][8] |

| Monoisotopic Mass | 242.94658 Da | [6][10] |

| XLogP3 (Computed) | 2.6 | [6][10] |

| Topological Polar Surface Area | 79.2 Ų | [6][10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 4 | [10] |

| Rotatable Bond Count | 1 | [10] |

Probable Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Referenced Approach

This protocol is adapted from methodologies reported for the synthesis of analogous 6-bromo and other substituted 2-hydrazinobenzothiazoles.[11][12][13]

Step 1: Synthesis of 4-Bromo-1,3-benzothiazol-2-amine

-

Reactant Preparation: Dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid in a three-neck flask equipped with a magnetic stirrer and a dropping funnel.

-

Thiocyanation: Add potassium thiocyanate (KSCN, 1.1 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.

-

Cyclization: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: This in-situ generation of thiocyanogen, (SCN)₂, is the electrophile that attacks the aniline ring, leading to cyclization.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker of ice-cold water. The precipitate is the crude product.

-

Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol to yield pure 4-bromo-1,3-benzothiazol-2-amine.

Step 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add the synthesized 4-bromo-1,3-benzothiazol-2-amine (1 equivalent), hydrazine hydrate (10-15 equivalents), and ethylene glycol as the solvent.

-

Hydrazinolysis: Heat the mixture to reflux (approx. 140-150°C) for 2-4 hours. Causality: The high temperature and excess hydrazine drive the nucleophilic aromatic substitution, displacing the amino group (via a diazotization-like intermediate) to form the more stable hydrazino product.

-

Isolation: Cool the reaction mixture to room temperature and pour it into cold water.

-

Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the final product.

Analytical Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical fingerprint of the compound.

Spectroscopic and Spectrometric Signatures

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring, exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted pattern. - Hydrazino Protons (broad signals): Signals for the -NH- and -NH₂ protons, which are typically broad and may be exchangeable with D₂O. Their chemical shift can vary depending on solvent and concentration.[14] |

| ¹³C NMR | - Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the bromine (C4) will be shifted, and the C2 carbon, bonded to the hydrazino group, will appear downfield (typically >160 ppm).[12][14] |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approx. 1:1 ratio). This is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the primary ion is ~243.[6] |

| FT-IR | - N-H Stretching: Medium to sharp bands in the 3100-3400 cm⁻¹ region corresponding to the hydrazino N-H bonds. - C=N Stretching: A strong absorption band around 1590-1620 cm⁻¹ for the endocyclic C=N bond of the thiazole ring. - Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.[14] |

Crystallographic Insights

Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, provides valuable insights.[15]

-

Planarity: The benzothiazole ring system is expected to be nearly planar.

-

Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor. In the solid state, it is highly probable that molecules will form extensive intermolecular N-H···N hydrogen bonds, linking them into sheets or chains.[15] This self-assembly is a critical determinant of the crystal packing and can influence physical properties like solubility and melting point. X-ray crystallography would be the definitive technique to confirm these supramolecular interactions.

Role in Medicinal Chemistry: A Scaffold for Innovation

The primary value of this compound in drug discovery lies in its role as a versatile intermediate. The hydrazino group is a key functional handle for generating libraries of hydrazone derivatives.

Caption: General scheme for the synthesis of bioactive hydrazone derivatives.

This simple condensation reaction allows for the introduction of a wide variety of substituents (R¹ and R²), enabling a systematic SAR study. By varying the steric and electronic nature of the appended aldehyde or ketone, researchers can fine-tune the biological activity of the resulting molecules. Derivatives of the analogous 6-bromo-2-hydrazino-1,3-benzothiazole have shown promising cytotoxic activity against various cancer cell lines and potent antimicrobial effects.[5][16][17] It is reasonable to extrapolate that derivatives of the 4-bromo isomer would possess similar, if not uniquely modulated, biological profiles, making it a high-priority target for exploratory synthesis.

Conclusion

This compound is more than a mere chemical entity; it is a carefully designed scaffold poised for application in drug discovery. Its molecular structure, characterized by the stable benzothiazole core, a modulating bromine atom, and a synthetically versatile hydrazino group, offers a robust platform for the development of novel therapeutic agents. The probable synthetic routes are straightforward and based on well-established chemical principles. Its analytical characterization relies on standard, definitive spectroscopic methods. For researchers and drug development professionals, this compound represents a valuable starting point for generating diverse chemical libraries with a high potential for discovering potent and selective bioactive molecules.

References

- PubChemLite. This compound (C7H6BrN3S).

- MDPI. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024-03-30).

- BenchChem. Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper.

-

Singh, H., et al. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini Rev Med Chem. 2023;23(5):537-575. Available from: [Link]

- BenchChem. Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview.

- BenchChem. A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives.

-

Lihumis, H.S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research 2022, 5(2), 147-164. Available from: [Link]

-

PubMed Central. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Available from: [Link]

-

IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Available from: [Link]

-

PubMed Central. 4-{methyl}. Available from: [Link]

-

CP Lab Safety. This compound, 95% Purity, C7H6BrN3S, 5 grams. Available from: [Link]

-

PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. Available from: [Link]

-

Longdom Publishing. Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Available from: [Link]

-

National Center for Biotechnology Information. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. (2012). Available from: [Link]

-

北京欣恒研科技有限公司. This compound. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. (2024). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C7H6BrN3S) [pubchemlite.lcsb.uni.lu]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound - CAS:872696-03-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Bromo-2-hydrazino-1,3-benzothiazole | C7H6BrN3S | CID 115059700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

"4-Bromo-2-hydrazino-1,3-benzothiazole" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive hydrazine group appended to a brominated benzothiazole core, allows for extensive functionalization to create diverse molecular architectures. Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making their intermediates highly valuable to drug development professionals.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers and scientists. We will delve into two robust synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform strategic decisions in the laboratory.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several key precursors. A logical retrosynthetic analysis reveals two primary disconnection points at the C2 position of the benzothiazole ring, leading to commercially available or readily synthesizable starting materials.

Caption: Retrosynthetic analysis of this compound.

The two principal strategies emerging from this analysis are:

-

Pathway I: Exchange Amination. This route involves the synthesis of 2-amino-4-bromobenzothiazole followed by an acid-catalyzed exchange of the amino group with hydrazine.[4] This method is particularly effective for various substituted aminobenzothiazoles, often providing high yields.[4]

-

Pathway II: Nucleophilic Aromatic Substitution (SNAr). This pathway utilizes a 4-bromo-2-halobenzothiazole (e.g., 2-chloro or 2-bromo derivative) as the substrate, which undergoes direct nucleophilic substitution by hydrazine. The efficiency of this reaction is highly dependent on the nature of the leaving group at the C2 position.

The choice between these pathways hinges on factors such as the commercial availability and cost of the precursors, desired scalability, and safety considerations associated with the reagents.

Synthesis Pathway I: From 2-Amino-4-bromobenzothiazole (Exchange Amination)

This pathway is a robust and frequently employed method due to the relatively straightforward synthesis of the 2-aminobenzothiazole precursor from corresponding anilines.

Step 1: Synthesis of 2-Amino-4-bromobenzothiazole

The foundational step is the formation of the benzothiazole ring. This is typically achieved via the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea. The arylthiourea is generated in situ from 3-bromoaniline and a thiocyanate salt, followed by cyclization induced by an oxidizing agent like bromine.

Mechanism Insight: The reaction begins with the formation of 3-bromophenylthiourea from 3-bromoaniline and thiocyanate. Bromine then acts as an electrophile, attacking the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic attack of the activated sulfur species onto the aromatic ring, leading to cyclization and subsequent aromatization to form the stable 2-aminobenzothiazole ring system.[5]

Caption: Workflow for the synthesis of 2-Amino-4-bromobenzothiazole.

Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-bromoaniline (0.1 mol) in glacial acetic acid (150 mL).

-

Thiocyanate Addition: Add potassium thiocyanate (KSCN, 0.3 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. A solid precipitate will form. Neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield 2-amino-4-bromobenzothiazole as a crystalline solid.[6]

Step 2: Conversion to this compound

The core of this pathway is the displacement of the 2-amino group by a hydrazine moiety. This "exchange amination" reaction is typically performed at elevated temperatures in a high-boiling polar solvent like ethylene glycol and is often catalyzed by the presence of an acid, such as hydrazine monohydrochloride.[4]

Mechanism Insight: The reaction is believed to proceed via an acid-catalyzed nucleophilic addition-elimination mechanism. The acid protonates the exocyclic nitrogen of the 2-amino group, making it a better leaving group (ammonia). Hydrazine then acts as a nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring. This is followed by the elimination of ammonia to yield the final 2-hydrazino product. The high temperature is necessary to overcome the activation energy for this substitution.[4]

Experimental Protocol: Synthesis of this compound [4][7]

-

Reaction Setup: To a slurry of 2-amino-4-bromobenzothiazole (0.1 mol) in ethylene glycol (150 mL) in a round-bottom flask, add hydrazine hydrate (85-99%, 0.2 mol).

-

Acid Catalyst: Add a catalytic amount of hydrazine monohydrochloride (0.1 mol) or a few drops of concentrated HCl.[4]

-

Heating: Heat the mixture under a nitrogen atmosphere with stirring to 130-140 °C for 2-4 hours.[4][8] The reaction should be monitored by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. Add an equal volume of cold water to facilitate complete precipitation.

-

Purification: Filter the resulting solid, wash extensively with water to remove residual ethylene glycol and hydrazine salts, and then dry in a vacuum oven at 60 °C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Synthesis Pathway II: From 4-Bromo-2-halobenzothiazole (SNAr)

This alternative pathway involves the direct nucleophilic substitution of a halogen at the C2 position. 2-Chlorobenzothiazoles are common precursors for this type of reaction.

Step 1: Synthesis of 4-Bromo-2-chlorobenzothiazole

The synthesis of this precursor can be achieved from 2-amino-4-bromobenzothiazole via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a wide variety of functional groups, including halogens, via a diazonium salt intermediate.[9]

Mechanism Insight: The 2-amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] This diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, the diazonium group is replaced by a chlorine atom.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzothiazole

-

Diazotization: Suspend 2-amino-4-bromobenzothiazole (0.1 mol) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 0.11 mol) in water (20 mL) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 0.12 mol) in concentrated HCl (40 mL). Add the cold diazonium salt solution slowly to the CuCl solution with vigorous stirring.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Effervescence (N₂ gas) will be observed.

-

Isolation and Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution with Hydrazine

With the 2-chloro precursor in hand, the final step is a direct SNAr reaction with hydrazine hydrate. The electron-withdrawing nature of the benzothiazole ring system activates the C2 position for nucleophilic attack, and chloride is a good leaving group.

Experimental Protocol: Nucleophilic Substitution [10]

-

Reaction Setup: Dissolve 4-bromo-2-chlorobenzothiazole (0.1 mol) in ethanol (200 mL) in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (80-99%, 0.3 mol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Isolation: Cool the mixture to room temperature and then in an ice bath. The product will precipitate.

-

Purification: Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Comparative Analysis and Optimization

Both pathways offer viable routes to the target compound. The optimal choice depends on laboratory-specific constraints and objectives.

| Parameter | Pathway I: Exchange Amination | Pathway II: SNAr from 2-Chloro |

| Starting Material | 3-Bromoaniline | 2-Amino-4-bromobenzothiazole |

| Key Reagents | KSCN, Br₂, Hydrazine Hydrate, HCl | NaNO₂, CuCl, Hydrazine Hydrate |

| Overall Steps | 2 | 2 |

| Reported Yields | Generally high for the amination step (~90% for analogs)[4] | Dependent on Sandmeyer efficiency; substitution step is usually efficient |

| Reaction Conditions | High temperature (140 °C) for amination | Low temperature (0 °C) for diazotization; reflux for substitution |

| Causality/Rationale | Leverages a robust, acid-catalyzed displacement reaction. High temperatures are needed to overcome the stability of the C-N bond.[4] | Relies on the generation of a highly reactive diazonium intermediate and a classic SNAr reaction.[9] |

| Potential Issues | Potential for ring-opening side products under harsh conditions.[4] High-boiling solvent removal. | Handling of potentially unstable diazonium salts. Use of heavy metal (copper) catalyst. |

Optimization Insights:

-

For Pathway I , the purity of the 2-amino-4-bromobenzothiazole precursor is critical for a clean exchange reaction. The amount of acid catalyst can be tuned to optimize reaction time and minimize side products.

-

For Pathway II , maintaining a low temperature during diazotization is crucial to prevent premature decomposition of the diazonium salt. The purity of the copper(I) catalyst can significantly impact the yield of the Sandmeyer reaction.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect to see aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazine group will appear as broad singlets, and their chemical shift can be concentration-dependent and will disappear upon D₂O exchange.

-

IR Spectroscopy: Characteristic peaks include N-H stretching vibrations (typically two bands for -NH₂) around 3200-3400 cm⁻¹, N-H bending around 1600-1650 cm⁻¹, and C=N stretching of the thiazole ring around 1580 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₆BrN₃S, with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The exchange amination of 2-amino-4-bromobenzothiazole (Pathway I) often represents a more direct and high-yielding approach, provided the precursor is accessible. The nucleophilic substitution route (Pathway II) offers a solid alternative, leveraging the classic Sandmeyer reaction. By understanding the mechanistic underpinnings and experimental nuances of each pathway, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and materials science.

References

- The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. Benchchem.

- 4-Bromobenzo[d]thiazol-2-amine hydrochloride. Benchchem.

- Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.

- Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ProQuest.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE.

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv

- 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. PMC - NIH.

- Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-[(4-BROMO-6-METHOXY-1,3- BENZOTHIAZOL-2-YL)AMINO]. JETIR.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis methods. Benchchem.

- Exchange amination process for preparing 2-hydrazinobenzothiazoles.

- Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com.

Sources

- 1. troindia.in [troindia.in]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles - Google Patents [patents.google.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. benchchem.com [benchchem.com]

- 7. jetir.org [jetir.org]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Starting Materials for 4-Bromo-2-hydrazino-1,3-benzothiazole

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details the selection of starting materials, provides validated, step-by-step synthetic protocols, and explains the chemical principles underpinning the experimental choices. It is designed to serve as a practical resource for scientists engaged in the synthesis of novel benzothiazole derivatives.

Introduction: The Significance of this compound

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromo-substituent at the 4-position and a hydrazino group at the 2-position of the benzothiazole ring system creates a versatile building block for the synthesis of more complex molecules. The hydrazino group, in particular, is a reactive handle that allows for the construction of hydrazones, pyrazoles, and other heterocyclic systems, opening avenues for the development of novel therapeutic agents. This guide will delineate the synthetic pathway to this compound, with a focus on the critical starting materials and reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-bromobenzothiazole. The second step is the conversion of the 2-amino group to the desired 2-hydrazino functionality.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-amino-4-bromobenzothiazole

The primary starting material for the synthesis of the benzothiazole core is 3-bromoaniline. The selection of this precursor directly determines the position of the bromo-substituent on the final product.

Starting Materials for Step 1

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | 16-19 | 251 | A readily available aromatic amine. The position of the bromine atom is crucial for the regioselectivity of the final product. |

| Potassium Thiocyanate | KSCN | 97.18 | 173 | 500 (decomposes) | Provides the sulfur and nitrogen atoms for the thiazole ring. |

| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | Acts as an oxidizing agent to facilitate the cyclization reaction. |

| Acetic Acid | CH₃COOH | 60.05 | 16.6 | 118.1 | Serves as the solvent for the reaction. |

Experimental Protocol for the Synthesis of 2-amino-4-bromobenzothiazole

This protocol is adapted from a reliable, peer-reviewed source that provides a clear and reproducible method for the synthesis of 2-amino-4-bromobenzothiazole.[1]

Procedure:

-

Dissolve 3-bromoaniline (1.0 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-bromobenzothiazole as a white solid.

Causality Behind Experimental Choices:

-

3-Bromoaniline: The use of 3-bromoaniline is a strategic choice. The amino group directs the thiocyanation to the ortho position, and the subsequent cyclization with the bromine oxidant leads to the desired 4-bromo-substituted benzothiazole.

-

Potassium Thiocyanate and Bromine: This combination is a classic method for the synthesis of 2-aminobenzothiazoles. The thiocyanate ion attacks the aromatic ring, and the bromine acts as an oxidizing agent to facilitate the intramolecular cyclization, forming the thiazole ring.

-

Acetic Acid: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the starting materials and is unreactive under the reaction conditions.

Characterization of 2-amino-4-bromobenzothiazole

The successful synthesis of 2-amino-4-bromobenzothiazole can be confirmed by various spectroscopic methods. The following data has been reported for this compound:[1]

-

Appearance: White solid

-

Melting Point: 182-184 °C (from ethanol)

-

¹H NMR (DMSO-d₆): δ 7.85 (broad s, 2H, NH₂), 7.65 (d, J = 7.5 Hz, 1H), 7.41 (d, J = 7.6 Hz, 1H), 6.91 (t, J = 7.7 Hz, 1H).

-

¹³C NMR (DMSO-d₆): δ 167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9.

-

IR (cm⁻¹): 3450, 3272, 1632, 1530.

-

HRMS (m/z): calculated for C₇H₅BrN₂S⁺ 228.9401, found 228.9404.

Step 2: Synthesis of this compound

The conversion of the 2-amino group of 2-amino-4-bromobenzothiazole to a 2-hydrazino group is typically achieved through a diazotization reaction followed by reduction. This is a common and reliable method for introducing a hydrazine moiety onto an aromatic ring.

Starting Materials for Step 2

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 2-amino-4-bromobenzothiazole | C₇H₅BrN₂S | 229.09 | 182-184 | The key intermediate synthesized in Step 1. |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | The diazotizing agent. |

| Hydrochloric Acid | HCl | 36.46 | -114.2 (anhydrous) | Provides the acidic medium for the diazotization reaction. |

| Stannous Chloride | SnCl₂ | 189.60 | 247 | A common reducing agent for diazonium salts. |

Experimental Protocol for the Synthesis of this compound

This protocol is a standard procedure for the conversion of an aromatic amine to a hydrazine derivative.

Procedure:

-

Suspend 2-amino-4-bromobenzothiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of stannous chloride (3.0 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the diazonium salt solution to the cold stannous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated product by filtration, wash with water, and then with a cold, dilute sodium hydroxide solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt. This is a crucial step as the diazonium group is an excellent leaving group, facilitating the subsequent substitution.

-

Stannous Chloride Reduction: Stannous chloride is an effective reducing agent for converting diazonium salts to hydrazines. The reaction proceeds through a radical mechanism.

Caption: Diazotization and reduction of 2-amino-4-bromobenzothiazole.

Characterization of this compound

The final product, this compound, is a stable compound that can be characterized by its physical and spectroscopic properties.

-

Molecular Formula: C₇H₆BrN₃S[2]

-

Molecular Weight: 244.11 g/mol

-

IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-Br stretching.

Safety Considerations

-

3-Bromoaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Bromine: Highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.

-

Sodium Nitrite: An oxidizing agent and is toxic if ingested.

-

Hydrochloric Acid and Acetic Acid: Corrosive and should be handled with care.

-

Hydrazine derivatives: Can be toxic and should be handled with caution.

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic selection of starting materials and controlled reaction conditions. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable building block for further synthetic transformations in the pursuit of novel and biologically active compounds. The key to a successful synthesis lies in the careful execution of each step, with particular attention to temperature control during the diazotization reaction.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2049838, this compound. Retrieved January 17, 2026 from [Link].

-

Pas-ci, M. L., et al. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 14(3), 183-187. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide

The structural integrity of novel compounds is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. For a molecule like 4-Bromo-2-hydrazino-1,3-benzothiazole, these methods allow for the unambiguous confirmation of its complex architecture, from the core benzothiazole ring system to the specific substitution pattern.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in spectroscopic analysis is understanding the target molecule's structure. This compound consists of a bicyclic benzothiazole core, with a bromine atom at position 4 and a hydrazino group at position 2. The electronic environment of each atom in this structure will dictate its interaction with different forms of electromagnetic radiation, giving rise to its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazino group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, and the electron-donating nature of the hydrazino group.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 3H | Ar-H |

| ~8.5 | br s | 1H | -NH- |

| ~4.5 | br s | 2H | -NH₂ |

Rationale behind the predictions: The aromatic protons on the benzene ring will appear in the downfield region, typical for aromatic compounds. The exact splitting pattern (multiplicity, m) will depend on the coupling between the adjacent protons. The labile protons of the hydrazino group (-NH- and -NH₂) will appear as broad singlets (br s) and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (C2) |

| ~150 | Ar-C (C7a) |

| ~135 | Ar-C (C3a) |

| ~125-130 | Ar-CH |

| ~115-125 | Ar-CH |

| ~110-120 | Ar-C-Br (C4) |

Rationale behind the predictions: The carbon atom of the C=N bond (C2) is expected to be the most downfield due to its bonding to two nitrogen atoms. The aromatic carbons will resonate in the typical range of 110-150 ppm. The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (hydrazino group) |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~1620 | Medium | C=N stretching (thiazole ring) |

| ~1580 | Medium | C=C stretching (aromatic ring) |

| ~810 | Strong | C-H bending (aromatic, out-of-plane) |

| ~750 | Strong | C-Br stretching |

Rationale behind the predictions: The N-H stretching vibrations of the hydrazino group are expected to appear as broad bands in the region of 3300-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzothiazole ring will be observed in the 1620-1580 cm⁻¹ region. A strong absorption around 750 cm⁻¹ is characteristic of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 242.9466 g/mol .

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the hydrazino group or cleavage of the thiazole ring.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and not have interfering signals in the regions of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Workflow for NMR spectroscopic analysis.

Conclusion and Future Perspectives

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental principles, serves as a valuable reference for researchers working with this molecule. Experimental verification of these predictions will be a crucial next step in solidifying our understanding of this compound's properties. The methodologies and interpretative frameworks outlined herein are designed to be broadly applicable to the characterization of other novel benzothiazole derivatives, thereby accelerating research and development in this important class of heterocyclic compounds.

References

-

MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). Available at: [Link].

- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007.

-

ResearchGate. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link].

-

National Center for Biotechnology Information. 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Available at: [Link].

-

PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. Available at: [Link].

- Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

-

National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link].

- Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link].

-

PubChem. 4,7-Dibromo-2,1,3-benzothiadiazole. Available at: [Link].

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link].

-

World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Available at: [Link].

-

PubChem. 6-Bromo-2-hydrazinyl-1,3-benzothiazole. Available at: [Link].

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available at: [Link].

-

MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link].

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].

-

ResearchGate. Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Available at: [Link].

-

National Center for Biotechnology Information. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available at: [Link].

-

MDPI. (E)-4-(2-(7-Bromo-[1][2][4]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Available at: [Link].

-

SpectraBase. 4,7-Dibromo-2,1,3-benzothiadiazole. Available at: [Link].

-

ResearchGate. (PDF) 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Available at: [Link].

-

Royal Society of Chemistry. Supporting Information for A mild and efficient method for the synthesis of N-arylacetamides. Available at: [Link].

-

Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. Available at: [Link].

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-2-hydrazino-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, theoretical principles of organic chemistry, and established pharmaceutical testing guidelines. We will delve into predicted physicochemical characteristics, practical guidance on solvent selection, and a detailed exploration of the compound's stability under various stress conditions. This document is intended to be a vital resource for scientists, enabling them to handle, store, and formulate this compound with a robust understanding of its behavior.

Introduction: The Chemical Landscape of this compound

The this compound molecule incorporates several key functional groups that dictate its chemical behavior: a benzothiazole core, a bromine substituent, and a hydrazino group. The benzothiazole nucleus is a prevalent scaffold in many pharmacologically active compounds[1]. The bromine atom, an electron-withdrawing group, can influence the electron density of the aromatic system, potentially affecting both its reactivity and physicochemical properties. The hydrazino group is a versatile functional moiety, known for its nucleophilicity and its role as a precursor in the synthesis of various derivatives, including hydrazones[2][3].

A thorough understanding of the interplay between these structural features is crucial for predicting the compound's solubility and stability, which are critical parameters in drug development, influencing everything from formulation to bioavailability and shelf-life.

Physicochemical Properties: A Predictive Overview